Palmitoyl Thio-PC

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

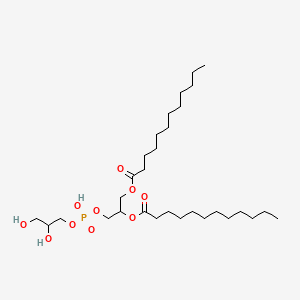

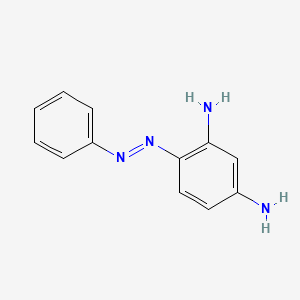

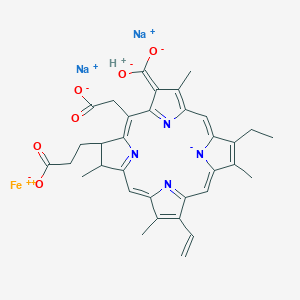

Palmitoyl sn-monothiophosphatidylcholine is an sn-monothiophosphatidylcholine in which the acyl substituents at O-1 and S-2 are both palmitoyl (hexadecanoyl); a chromogenic phospholipase A2 substrate that contains a palmitoyl thioester at the sn-2 position of the glycerol backbone.

Scientific Research Applications

Regulation and Function in Intracellular Signaling

Palmitoyl Thio-PC, through its role in protein S-palmitoylation, is integral in regulating intracellular signaling. This modification of proteins, involving the addition of palmitate, plays a crucial role in membrane interactions, protein trafficking, and enzyme activity. It's reversible, making it a dynamic mechanism for protein activity regulation. Key enzymes like protein acyltransferases and acylthioesterases regulate palmitoylation, significantly influencing the function of various signaling molecules (Smotrys & Linder, 2004).

Purification and Identification of Palmitoylated Proteins

Advanced proteomic protocols have been developed to purify and identify palmitoylated proteins, crucial for understanding the biochemical properties of palmitoylation. These methods involve acyl-biotinyl exchange chemistry and are essential for studying the global palmitoylation profile and its changes induced by mutations or drugs (Wan, Roth, Bailey, & Davis, 2007).

Dynamics of Palmitoylation and Depalmitoylation

Understanding the dynamics of protein palmitoylation, including both the addition and removal of the palmitoyl group, is vital. This lipid modification, crucial for tethering proteins to membranes, is continuously remodeled, impacting the function of numerous proteins (Conibear & Davis, 2010).

Impact on Membrane Proteins and Cellular Functions

Protein palmitoylation is a key factor in the localization, trafficking, and compartmentalization of a wide range of membrane proteins. It's a labile modification facilitating a dynamic acylation cycle that directionally traffics key signaling complexes, receptors, and channels (Tom & Martin, 2013).

Profiling Dynamic Protein Palmitoylation

Techniques like metabolic incorporation of palmitic acid analogs and stable-isotope labeling have been employed to create a global quantitative map of dynamic protein palmitoylation events. These methods distinguish stably palmitoylated proteins from those that turn over rapidly, shedding light on proteins linked to aberrant cell growth and cancer (Martin et al., 2011).

Palmitoyl Acyltransferases and Disease Links

The discovery of palmitoyl acyltransferases (PATs) has accelerated understanding of how palmitate is enzymatically attached to proteins. The identification of substrates for each PAT, their recognition and regulation mechanisms, and their links to diseases like cancer are areas of active research (Planey & Zacharias, 2009).

properties

Product Name |

Palmitoyl Thio-PC |

|---|---|

Molecular Formula |

C40H81NO7PS+ |

Molecular Weight |

751.1 g/mol |

IUPAC Name |

2-[[(2R)-3-hexadecanoyloxy-2-hexadecanoylsulfanylpropoxy]-hydroxyphosphoryl]oxyethyl-trimethylazanium |

InChI |

InChI=1S/C40H80NO7PS/c1-6-8-10-12-14-16-18-20-22-24-26-28-30-32-39(42)46-36-38(37-48-49(44,45)47-35-34-41(3,4)5)50-40(43)33-31-29-27-25-23-21-19-17-15-13-11-9-7-2/h38H,6-37H2,1-5H3/p+1/t38-/m1/s1 |

InChI Key |

CJNCGLSWHABGOT-KXQOOQHDSA-O |

Isomeric SMILES |

CCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)(O)OCC[N+](C)(C)C)SC(=O)CCCCCCCCCCCCCCC |

SMILES |

CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCC[N+](C)(C)C)SC(=O)CCCCCCCCCCCCCCC |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCC[N+](C)(C)C)SC(=O)CCCCCCCCCCCCCCC |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

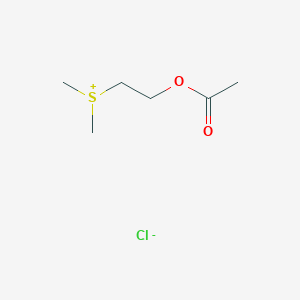

![(2S,6R,14R,15R)-5-(cyclopropylmethyl)-16-(2-hydroxy-5-methylhexan-2-yl)-15-methoxy-13-oxa-5-azahexacyclo[13.2.2.12,8.01,6.02,14.012,20]icosa-8(20),9,11-trien-11-ol;hydrochloride](/img/structure/B1211161.png)